This compound is synthesized from various starting materials, often involving multi-step reactions that incorporate elements of organic synthesis and catalysis. It is classified as a spiro compound due to its spirocyclic structure, which includes both an oxaspiro and an azaspiro component. The presence of the chlorobenzoyl group adds to its chemical uniqueness and potential reactivity.
The synthesis of 4-(3-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid typically involves several key steps:
This synthetic route highlights the significance of metal catalysis in modern organic synthesis, allowing for efficient formation of complex structures from simpler starting materials .
The molecular structure of 4-(3-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can be analyzed based on its components:
The three-dimensional conformation of the compound can be elucidated using techniques such as X-ray crystallography or computational modeling, which allow for insights into steric interactions and potential binding sites for biological targets.
4-(3-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can participate in various chemical reactions:
These reactions are essential for exploring the compound's potential applications in drug development and materials science.
The mechanism of action for compounds like 4-(3-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid often involves interaction with biological targets such as enzymes or receptors:
Understanding these mechanisms is crucial for developing therapeutic agents based on this scaffold.
The physical and chemical properties of 4-(3-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid include:
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry can provide detailed insights into these properties.
The applications of 4-(3-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid are diverse:
Continued research into this compound's properties and effects will likely yield valuable insights into its utility in medicinal chemistry and related fields .
The 1-oxa-4-azaspiro[4.5]decane framework (C₉H₁₅NO₃ core) is characterized by a [4.5] spirocyclic system where a tetrahydrofuran ("oxa") ring fuses with an N-containing heterocycle ("aza") via a quaternary spiro carbon. This architecture confers three critical advantages for bioactive molecule design:
Stereochemical Control: The spiro junction creates a chiral center (typically at C3) that restricts ring conformations. X-ray analyses of analogs reveal that the fused rings adopt a near-perpendicular geometry, projecting substituents into distinct spatial quadrants. This rigidity reduces entropy penalties upon protein binding compared to flexible chains [5] [10].
Bidirectional Functionalization: The core permits simultaneous modification at three key positions:
Table 1: Comparative Analysis of Substituted 1-Oxa-4-Azaspiro[4.5]Decane Derivatives
Substituent Pattern | Molecular Weight (g/mol) | Key Structural Features | Biological Relevance |
---|---|---|---|
4-(3-Chlorobenzoyl)-3-carboxylic | 323.77 [1] | meta-Cl benzoyl; C3-COOH | Antimicrobial lead [10] |
4-(2,4-Dichlorobenzoyl)-8-methyl | 372.2 [10] | ortho,diCl benzoyl; C8-CH₃; C3-COOH | Enhanced antitumor activity [10] |
4-Benzoyl-3-carboxylic | 289.33 [3] | Unsubstituted benzoyl; C3-COOH | Synthetic intermediate [3] |
8-tert-Butyl-4-(2,4-diCl benzoyl) | 414.3 [5] | C8-t-Bu; ortho,diCl benzoyl; C3-COOH | Improved metabolic stability [5] |
The 3-chlorobenzoyl group appended to N4 is a strategic determinant of target engagement. Positioned at the meta-position on the benzene ring, the chlorine atom exerts distinct electronic and steric effects:
Electron-Withdrawing Effects: Chlorine reduces the benzoyl carbonyl's electron density (calculated partial charge: +0.32e), enhancing electrophilicity for nucleophilic attack or hydrogen-bonding with serine residues in enzyme active sites (e.g., β-lactamase inhibition) [5] [10].
Stereoelectronic Steering: Unlike ortho-chloro analogs (e.g., 4-(2-chlorobenzoyl)-derivative CAS# 1008479-43-3 [7]), which suffer from steric clashes, or para-chloro versions with reduced dipole moments, the meta-configuration optimizes halogen bonding potential. The C–Cl bond aligns to form favorable 90° interactions with carbonyl oxygens in protein backbones (distance: 3.3–3.5 Å) [7] .
Hydrophobic Enclosure: Chlorine's lipophilicity (π-value: 0.71) anchors the molecule in hydrophobic enzyme subpockets. Molecular docking of the 3-chloro derivative against penicillin-binding proteins shows a 40% stronger binding energy (−8.2 kcal/mol) versus non-halogenated analogs (−5.9 kcal/mol), primarily via van der Waals contacts with Val216, Ile260, and Leu261 [4] [10].
Biosteric replacement studies confirm that bromine or methyl at the meta-position diminishes antimicrobial potency by 3–5 fold, underscoring chlorine's optimal size and electro negativity (χ = 3.16) [10].
Synthetic routes to 1-oxa-4-azaspiro[4.5]decane carboxylic acids have evolved significantly since the 1960s, driven by needs for stereoselectivity and step efficiency:
Step 1: Dieckmann condensation of diethyl 4-oxopiperidine-1,3-dicarboxylate → 65% yield Step 2: O-alkylation with 1,4-dibromobutane (K₂CO₃/CH₃CN) → Spirocyclization (45% yield) Step 3: Hydrolysis to C3-carboxylic acid → Acylation with 3-Cl-benzoyl chloride
Limitations included poor stereocontrol (<20% ee) and lengthy protection/deprotection sequences [5] [10].
Table 2: Evolution of Synthetic Strategies for Target Compound
Synthetic Era | Key Methodology | Yield (Overall) | Stereoselectivity | Limitations |
---|---|---|---|---|
Classical (1965) | Dieckmann Condensation/Alkylation | 12–15% | Racemic | 6+ steps; low yields [10] |
Late 1990s | Phase-Transfer Catalysis | 28–33% | 55–70% ee | Scalability issues [5] |
2020s | Pd-Catalyzed C–H Activation | 61% | >95% ee | High catalyst cost [5] |
Contemporary | Enzyme-Mediated Resolution | 42% | >99% ee | Substrate specificity [10] |
Current research focuses on catalytic asymmetric synthesis to access enantiopure forms, leveraging chiral auxiliaries or organocatalysts to overcome historical yield limitations (<40%) in spirocyclization [5] [10].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0